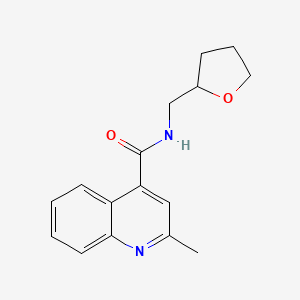
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the quinoline family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide typically involves the reaction of 2-methylquinoline with oxolan-2-ylmethylamine under specific conditions. One common method involves the use of a strong acid catalyst in a flow reactor . Another approach includes the reaction of 2-(N-tosylamido)benzothioates with activated alkynes in the presence of triphenylphosphine (PPh3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies, such as the use of metal-catalyzed reactions or green chemistry protocols. These methods aim to produce high yields of pure this compound while minimizing environmental impact .
化学反応の分析
Types of Reactions
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) in acetic acid.
Reduction: Reduction reactions may involve the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the quinoline ring, often facilitated by catalysts such as palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), copper (Cu), triphenylphosphine (PPh3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
科学的研究の応用
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with viral replication processes. In cancer research, it has been shown to inhibit tyrosine kinases and other signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
4-Quinolone-3-Carboxamides: These compounds share a similar quinoline scaffold and have been explored for their therapeutic potential.
Fluoroquinolones: A class of synthetic antibiotics with a quinoline core, known for their broad-spectrum antibacterial activity.
Uniqueness
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its oxolan-2-ylmethyl group differentiates it from other quinoline derivatives, potentially leading to novel applications and mechanisms of action.
特性
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(19)17-10-12-5-4-8-20-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFLDUFCQOVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














